molecular formula C11H19N3O2 B13557208 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid

2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid

Cat. No.: B13557208
M. Wt: 225.29 g/mol
InChI Key: ABPLPRWPNXWERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrazole ring and a pentanoic acid chain, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1,3-diketones, the pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.

    Alkylation: The pyrazole ring is then alkylated at the 5-position using methyl iodide or similar alkylating agents.

    Amination: Introduction of the methylamino group at the 2-position is achieved through nucleophilic substitution reactions.

    Chain Extension: The pentanoic acid chain is introduced via a series of reactions, including esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(1h-pyrazol-1-yl)pentanoic acid: Lacks the methylamino group.

    5-Methyl-1h-pyrazole-3-carboxylic acid: Contains a carboxylic acid group but lacks the pentanoic acid chain.

    2-(Methylamino)pentanoic acid: Lacks the pyrazole ring.

Uniqueness

2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is unique due to its combination of a pyrazole ring, a methylamino group, and a pentanoic acid chain. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-methyl-2-(methylamino)-5-(5-methylpyrazol-1-yl)pentanoic acid

InChI

InChI=1S/C11H19N3O2/c1-9-5-7-13-14(9)8-4-6-11(2,12-3)10(15)16/h5,7,12H,4,6,8H2,1-3H3,(H,15,16)

InChI Key

ABPLPRWPNXWERX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCC(C)(C(=O)O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.